(+/-)-CP 47,497-C7-Hydroxy metabolite
Overview
Description
(+/-)-CP 47,497-C7-Hydroxy metabolite is a synthetic cannabinoid receptor agonist, first synthesized in the early 1990s. It is a derivative of the well-known cannabinoid CP 47,497 and is structurally similar to the natural cannabinoids found in Cannabis sativa. In the past two decades, (+/-)-CP 47,497-C7-Hydroxy metabolite has been extensively studied and used in scientific research.
Scientific Research Applications
In Vitro Metabolism and Detection as a Drug Abuse Indicator : CP 47,497, a potent cannabinoid receptor type 1 agonist and the main active ingredient in the herbal mixture “Spice,” undergoes metabolism in human liver microsomes. This study identified eight metabolites, including mono-oxygenated and mono-hydroxylated metabolites. These metabolites are essential for confirming the presence of CP 47,497 in biological samples, making them excellent indicators of “Spice” drug abuse (Jin, Lee, In, & Yoo, 2013).
Cannabimimetic Activity and Behavioral Effects : CP-47,497 has been characterized as a cannabimimetic agent with greater potency than delta 9-tetrahydrocannabinol (delta 9-THC). It exerts analgesic, motor depressant, anticonvulsant, and hypothermic effects, and shares stimulus properties with delta 9-THC in drug discrimination studies in rats (Weissman, Milne, & Melvin, 1982).
Identification and Quantification in Biological Samples : A liquid chromatography-tandem mass spectrometry method has been developed for the quantitation of CP-47,497 in mouse brain. This method aids in detecting and quantifying synthetic cannabinoids in biological samples, which is crucial for understanding their pharmacological effects and potential for abuse (Samano, Poklis, Lichtman, & Poklis, 2014).
Conformational Analysis for Pharmacological Activity : A study using NMR and computational approaches analyzed the conformational properties of CP-47,497. Understanding the conformational features of nonclassical cannabinoid analogs like CP-47,497 is essential for developing drugs with specific pharmacological activities (Xie, Yang, Melvin, & Makriyannis, 1994).
Toxicological Properties and Chromosomal Damage : An investigation into the toxicological properties of cannabicyclohexanol (CP-47,497-C8) revealed that while it has weak cytotoxic properties, it may cause chromosomal damage, indicating potential adverse effects in users (Koller, Auwärter, Grummt, Moosmann, Mišík, & Knasmüller, 2014).
Pharmacology of Analogs : Research on 1-methoxy analogs of CP-47,497 provided insights into their affinities for cannabinoid receptors, contributing to the understanding of structure-activity relationships in the development of cannabinoid-based therapeutics (Huffman, Hepburn, Reggio, Hurst, Wiley, & Martin, 2010).
properties
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBRQAUSFGKDW-FUHWJXTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017847 | |
Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |
CAS RN |
1554485-44-7 | |
Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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